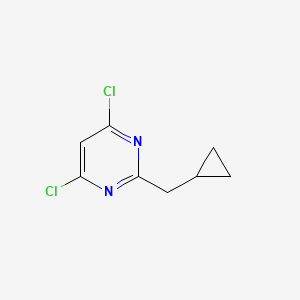
4,6-Dichloro-2-(cyclopropylmethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloro-2-(cyclopropylmethyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, and a cyclopropylmethyl group at position 2. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-2-(cyclopropylmethyl)pyrimidine typically involves the chlorination of pyrimidine derivatives. One common method is the reaction of 4,6-dihydroxypyrimidine with phosphorus trichloride and phosphoryl chloride in the presence of a catalyst such as boric acid. The reaction is carried out in a solvent like ethylene dichloride, and the mixture is refluxed at elevated temperatures .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions. The reaction mixture is typically subjected to distillation to isolate the desired product, which is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichloro-2-(cyclopropylmethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atoms and form the corresponding dihydropyrimidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiourea are commonly used in substitution reactions.
Major Products:
Substituted Pyrimidines: Products of nucleophilic substitution reactions include various substituted pyrimidines, depending on the nucleophile used.
Dihydropyrimidines: Reduction reactions yield dihydropyrimidine derivatives.
Scientific Research Applications
4,6-Dichloro-2-(cyclopropylmethyl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: Pyrimidine derivatives are widely studied for their potential as therapeutic agents.
Agriculture: Pyrimidine compounds are used in the development of agrochemicals, such as herbicides and fungicides.
Materials Science: Pyrimidine derivatives are explored for their use in the synthesis of advanced materials, including polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-(cyclopropylmethyl)pyrimidine is largely dependent on its specific application. In medicinal chemistry, pyrimidine derivatives often act by inhibiting key enzymes or receptors involved in disease pathways. For example, some pyrimidine-based compounds inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing inflammation . The molecular targets and pathways involved vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
4,6-Dichloropyrimidine: This compound is structurally similar but lacks the cyclopropylmethyl group.
2,4-Dichloropyrimidine: Another related compound, which undergoes similar substitution reactions but has different reactivity due to the position of the chlorine atoms.
Uniqueness: 4,6-Dichloro-2-(cyclopropylmethyl)pyrimidine is unique due to the presence of the cyclopropylmethyl group, which can influence its reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or its utility in other applications compared to simpler pyrimidine derivatives .
Properties
CAS No. |
1164116-19-1 |
|---|---|
Molecular Formula |
C8H8Cl2N2 |
Molecular Weight |
203.07 g/mol |
IUPAC Name |
4,6-dichloro-2-(cyclopropylmethyl)pyrimidine |
InChI |
InChI=1S/C8H8Cl2N2/c9-6-4-7(10)12-8(11-6)3-5-1-2-5/h4-5H,1-3H2 |
InChI Key |
FZORPMVFFZNTNU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC2=NC(=CC(=N2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


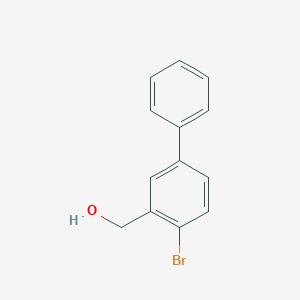

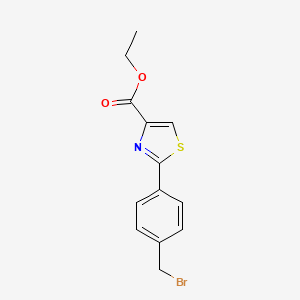

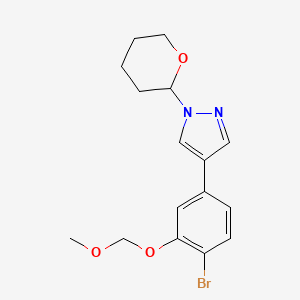
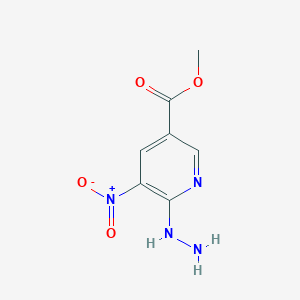
![N-(1,1-Dimethylethyl)-4'-(methylamino)[1,1'-biphenyl]-2-sulfonamide](/img/structure/B13984112.png)

![8-(p-Tolyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13984120.png)
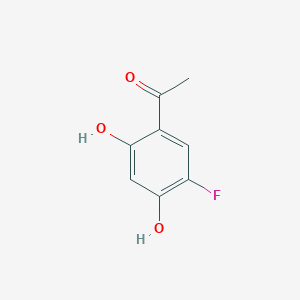
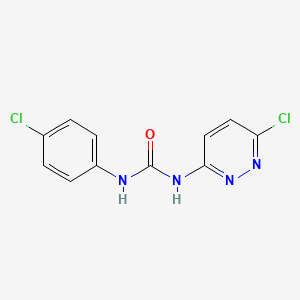
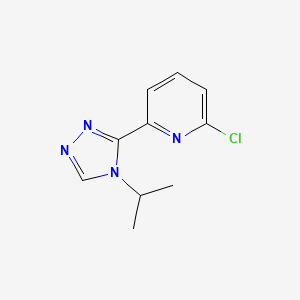

![tert-Butyl 3-oxospiro[indoline-2,4'-piperidine]-1'-carboxylate](/img/structure/B13984141.png)
